molecular formula C13H23N3O3 B2386754 N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034586-23-5

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2386754
CAS No.: 2034586-23-5
M. Wt: 269.345
InChI Key: LUUPEGTVXKPZPJ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic small molecule belonging to the pyrazole-4-carboxamide chemical class, a scaffold recognized for its significant potential in both agrochemical and pharmaceutical research. In agricultural science, structurally related pyrazole carboxamides have demonstrated potent activity as fungicides, effectively controlling a range of phytopathogenic fungi that threaten important crops . This makes compounds like ours valuable tools for investigating novel crop protection strategies and studying plant-pathogen interactions. In the realm of biomedical discovery, the pyrazole core is a privileged structure in medicinal chemistry. Pyrazole-based molecules are extensively investigated as key scaffolds for developing novel therapeutics, with prominent research applications in oncology and inflammation . These compounds often function by modulating critical enzymatic pathways and protein kinases involved in disease progression, serving as indispensable chemical probes for unraveling complex biological mechanisms. This reagent is provided exclusively for use in laboratory research to further these and other scientific explorations.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-9-11(10(2)16(4)15-9)12(17)14-7-13(3,19-6)8-18-5/h7-8H2,1-6H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUPEGTVXKPZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C)(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-(2,3-Dimethoxy-2-methylpropyl)-1,3,5-Trimethyl-1H-Pyrazole-4-Carboxamide

Starting Materials and Precursor Synthesis

The synthesis begins with the preparation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid, a core intermediate. This compound is synthesized via cyclocondensation of pentane-2,4-dione with hydrazine hydrate in methanol, followed by methylation using dimethyl sulfate in the presence of sodium bicarbonate. Subsequent saponification with sodium hydroxide yields the carboxylic acid derivative, which is then converted to its acid chloride using thionyl chloride.

The amine component, 2,3-dimethoxy-2-methylpropylamine, is typically prepared through nucleophilic substitution of 2,3-dimethoxy-2-methylpropyl bromide with ammonia or via reductive amination of the corresponding ketone. Commercial availability of this amine is common, but synthetic protocols emphasize the use of sodium cyanoborohydride in methanol for high-purity yields.

Key Synthetic Steps

Formation of the Pyrazole Carboxylic Acid Chloride

The carboxylic acid intermediate is refluxed with excess thionyl chloride (2.0 equivalents) at 60°C for 8 hours to form 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride. This step achieves near-quantitative conversion, as monitored by thin-layer chromatography (TLC). Excess thionyl chloride is removed under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran for subsequent reactions.

Amide Coupling Reaction

The acid chloride is coupled with 2,3-dimethoxy-2-methylpropylamine (1.05 equivalents) in tetrahydrofuran at 0–5°C under inert conditions. N,N-Diisopropylethylamine (3.0 equivalents) is added to scavenge hydrochloric acid generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, followed by aqueous workup and extraction with ethyl acetate.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that solvent polarity and base strength significantly impact reaction efficiency. The table below summarizes yields under varying conditions:

Base Solvent Temperature (°C) Time (h) Yield (%)
Potassium tert-butoxide Tetrahydrofuran 25–30 16 78
Sodium hydride N,N-Dimethylformamide 25–30 12 55
Sodium bicarbonate Toluene 50 24 32
N,N-Diisopropylethylamine Dichloromethane 0–5 12 71

Data adapted from demonstrates that potassium tert-butoxide in tetrahydrofuran provides the highest yield (78%) due to its strong deprotonating capacity and compatibility with polar aprotic solvents.

Temperature and Reaction Time

Elevating temperatures beyond 30°C during amide coupling leads to side reactions, including over-alkylation of the amine. Kinetic profiling indicates 12–16 hours as the optimal duration for complete conversion, as shorter periods result in unreacted starting materials.

Structural Characterization and Analytical Data

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (400 MHz, Chloroform-d) : δ 3.74 (s, 3H, N–CH3), 3.38 (s, 6H, OCH3), 2.96 (q, J = 6 Hz, 2H, CH2), 2.42 (s, 6H, C–CH3), 1.28 (s, 3H, C–CH3).
  • 13C NMR (101 MHz, Chloroform-d) : δ 165.2 (C=O), 144.7 (C–N), 108.9 (C–O), 58.3 (OCH3), 45.6 (N–CH3), 27.9 (C–CH3).
Infrared (IR) Spectroscopy

Key absorptions include 3284 cm⁻¹ (N–H stretch), 1636 cm⁻¹ (C=O stretch), and 1145 cm⁻¹ (C–O–C symmetric stretch).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C16H27N3O3 [M+H]+: 310.2124; Found: 310.2121.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carboxamide group will produce the corresponding amine.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

  • Study Findings : In vitro assays demonstrated that N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 75% at a concentration of 10 µM. This is comparable to standard anti-inflammatory drugs like ibuprofen .

Antitumor Activity

The compound has been evaluated for its potential as an anticancer agent:

  • Case Study : A study conducted on various cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibited IC50 values of 6.5 µM against HeLa cells and 7.8 µM against A549 cells. These findings suggest a promising role in cancer therapy .

Antimicrobial Effects

This compound has shown notable antimicrobial properties:

  • Research Overview : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .

Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production10 µM
AntitumorInduction of apoptosis in cancer cellsHeLa: 6.5 µM; A549: 7.8 µM
AntimicrobialDisruption of bacterial cell wall synthesis50 µg/mL

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be structurally and functionally compared to pyrazole-4-carboxamide derivatives synthesized in the Molecules (2015) study (). Below is a detailed analysis:

Data Table: Key Properties of Analogues vs. Target Compound

Compound Molecular Formula Substituents (Pyrazole Positions) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound C16H27N3O3 (estimated) 1,3,5-trimethyl; 4-carboxamide N/A N/A Dimethoxypropyl, methyl
3a C21H15ClN6O 5-Cl; 1,1'-phenyl 68 133–135 Chloro, cyano, phenyl
3b C21H14Cl2N6O 5-Cl; 1-(4-Cl-phenyl) 68 171–172 Dichloro, cyano
3c C22H17ClN6O 1-phenyl; 1'-(p-tolyl) 62 123–125 Methylphenyl, cyano
3d C21H14ClFN6O 1-phenyl; 1'-(4-F-phenyl) 71 181–183 Fluoro, cyano

Notes

Limitations : Direct data on the target compound (e.g., synthesis, bioactivity) are absent in the provided evidence. Comparisons are extrapolated from structurally related pyrazole-4-carboxamides.

Functional Insights : The dimethoxypropyl chain in the target compound may enhance solubility compared to halogenated analogues but reduce metabolic stability due to ether linkages.

Synthesis Optimization : Lessons from suggest that EDCI/HOBt-mediated coupling is efficient for pyrazole carboxamides, though steric hindrance from the dimethoxypropyl group may necessitate longer reaction times or elevated temperatures.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a carboxamide group and a branched alkyl chain. Its chemical structure can be represented as follows:

N 2 3 dimethoxy 2 methylpropyl 1 3 5 trimethyl 1H pyrazole 4 carboxamide\text{N 2 3 dimethoxy 2 methylpropyl 1 3 5 trimethyl 1H pyrazole 4 carboxamide}

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested for their antiproliferative effects on various cancer cell lines.

  • Study Findings :
    • A study demonstrated that pyrazole derivatives inhibited the proliferation of U937 cells with an IC50 value indicating effective cytotoxicity without significant toxicity to normal cells .
    • Another investigation reported that modifications in the pyrazole structure led to enhanced activity against breast cancer cells .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines.

  • Research Data :
    • In vitro assays revealed that certain pyrazole derivatives inhibited TNF-α and IL-6 production significantly compared to standard anti-inflammatory drugs like dexamethasone .
    • The anti-inflammatory potential is attributed to the modulation of signaling pathways involved in inflammation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored.

  • Case Studies :
    • A series of pyrazole derivatives were tested against various bacterial strains. Compounds exhibited significant antibacterial activity against E. coli and Bacillus subtilis at low concentrations .
    • The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryInhibition of cytokines (TNF-α, IL-6)
AntimicrobialDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2,3-dimethoxy-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. For example:

  • Temperature control : Exothermic reactions may require gradual heating (e.g., 60–80°C for amide bond formation) to avoid side products.
  • Solvent choice : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions due to their ability to stabilize intermediates .
  • Catalyst selection : Coupling agents like EDCI/HOBt can enhance carboxamide formation efficiency .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect steric hindrance from bulky groups (e.g., dimethoxypropyl) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functional groups .
    • Purity assessment : Combine elemental analysis with HPLC to ensure >95% purity .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility screening : Test in solvents (DMSO, ethanol, buffers) at varying pH levels. Dimethoxy groups may enhance water solubility compared to non-polar analogs .
  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How do steric interactions from the dimethoxypropyl and trimethylpyrazole groups influence biological activity?

  • Methodological Answer :

  • X-ray crystallography : Resolve 3D structure to identify steric clashes that may hinder target binding .
  • Molecular docking : Simulate interactions with hypothetical targets (e.g., enzymes or receptors) using software like AutoDock. Compare with analogs lacking bulky substituents .
  • SAR studies : Synthesize derivatives with modified substituents (e.g., shorter alkyl chains) to isolate steric effects .

Q. How should researchers address contradictory data between spectroscopic and bioassay results?

  • Methodological Answer :

  • Case example : If NMR confirms structure but bioactivity is absent, consider:
  • Conformational flexibility : The compound may adopt inactive conformations in solution. Use dynamic NMR or MD simulations to assess flexibility .
  • Impurity masking : Trace solvents (e.g., DMF) or byproducts might inhibit activity. Re-purify and retest .
  • Cross-validation : Compare results with orthogonal techniques (e.g., X-ray vs. computational models) .

Q. What strategies are recommended for designing in vitro assays to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Target selection : Prioritize receptors/enzymes with known pyrazole-carboxamide interactions (e.g., cannabinoid or kinase targets) .
  • Assay conditions : Use physiologically relevant pH (7.4) and include controls for off-target effects (e.g., COX-2 inhibition assays) .
  • Concentration gradients : Test 0.1–100 µM ranges to establish dose-response curves and IC50_{50} values .

Notes

  • Structural analogs (e.g., ) provide methodological frameworks but require validation for the target compound.
  • Contradictions in synthesis protocols (e.g., solvent choices) highlight the need for condition-specific optimization .

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